Isobutyrylglycine
Overview
Description
Isobutyrylglycine is an acyl glycine . Acyl glycines are normally minor metabolites of fatty acids . The molecular formula of Isobutyrylglycine is C6H11NO3 .
Synthesis Analysis
Isobutyrylglycine is identified in large amounts in the urine of patients with isobutyryl-CoA dehydrogenase deficiency . This deficiency is a disorder caused by the deficiency of isobutyryl-CoA dehydrogenase that is involved in the catabolism of the branched-chain amino acid valine .Molecular Structure Analysis
The molecular formula of Isobutyrylglycine is C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .Chemical Reactions Analysis
Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine .Physical And Chemical Properties Analysis
Isobutyrylglycine has a density of 1.1±0.1 g/cm3, a boiling point of 368.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.5±6.0 kJ/mol and a flash point of 176.5±23.2 °C . Its index of refraction is 1.457 .Scientific Research Applications
1. Metabolic Disorder Research
Isobutyrylglycine is significantly associated with isobutyryl-CoA dehydrogenase deficiency (IBDHD), a rare autosomal recessive metabolic disorder related to valine catabolism. This disorder has been studied in various populations, with some patients exhibiting symptoms like speech delay, while others remain asymptomatic. Notably, the presence of isobutyrylglycine in urine is a key biochemical indicator for this condition, as seen in several research studies including those conducted in China (Lin et al., 2018), (Santra et al., 2016), (Oglesbee et al., 2007).
2. Diagnostic Development
Studies emphasize the importance of isobutyrylglycine in developing diagnostic tools for metabolic disorders. For instance, a targeted metabolomics approach identified isobutyrylglycine as a differential biomarker for manganese exposure, revealing its potential in occupational health diagnostics (Carter et al., 2021). Furthermore, advancements in liquid chromatography-mass spectrometry have facilitated the quantification of isobutyrylglycine in human urine, aiding in the diagnosis of various inborn errors of metabolism (Stanislaus et al., 2012).
3. Genetic Analysis and Variant Identification
Research has also focused on genetic aspects of disorders where isobutyrylglycine is elevated. Studies like those by Yun et al. (2015) and Feng et al. (2021) have identified novel mutations in the ACAD8 gene, linked to elevated levels of isobutyrylglycine, thus broadening the understanding of the genetic basis of these disorders (Yun et al., 2015), (Feng et al., 2021).
4. Clinical and Biochemical Observations
Various studies have reported on the clinical and biochemical observations related to isobutyrylglycine. For example, Hobert et al. (2016) and Zafeiriou et al. (2007) detailed the role of isobutyrylglycine in diagnosing inherited metabolic disorders, highlighting its significance in clinical biochemistry (Hobert et al., 2016), (Zafeiriou et al., 2007).
5. Metabonomic Research
Metabonomic research, such as the study by Bao et al. (2017), has explored the role of isobutyrylglycine in understanding the effects of certain compounds like acrylamide, thereby contributing to the broader field of toxicology and pharmacology (Bao et al., 2017).
Safety And Hazards
The safety data sheet for Isobutyrylglycine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers One paper discusses the identification of pathognomonic purine synthesis biomarkers by metabolomic profiling of adolescents with obesity and type 2 diabetes . Another paper reviews alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes .
properties
IUPAC Name |
2-(2-methylpropanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICDMMXFIELDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445943 | |
Record name | Isobutyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isobutyrylglycine | |
CAS RN |
15926-18-8 | |
Record name | Isobutyrylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15926-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyrylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYRYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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